Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-
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Overview
Description
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is a heterocyclic compound that belongs to the class of pyrimidopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. Two main synthetic routes have been proposed:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) results in the formation of pyrimido[4,5-c]pyridazines with various substituents.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) leads to the formation of 6-alkyl-3,4-dihydropyrimido[4,5-c]pyridazines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential biological activities, including antiproliferative, antioxidant, and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions can lead to various biological effects, including the modulation of cell proliferation, inflammation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit similar biological activities.
Uniqueness
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
CAS No. |
58695-93-5 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1,3,4,6-tetramethylpyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C10H12N4O2/c1-5-6(2)12-14(4)8-7(5)9(15)13(3)10(16)11-8/h1-4H3 |
InChI Key |
SVDNHFXFYHLBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N(C2=O)C)N(N=C1C)C |
Origin of Product |
United States |
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